Methyl 4-{[(4-chlorophenyl)sulfanyl]acetyl}phenylcarbamate
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Overview
Description
Methyl 4-{[(4-chlorophenyl)sulfanyl]acetyl}phenylcarbamate is an organic compound characterized by its unique structure, which includes a carbamate group, a chlorophenyl group, and a sulfanylacetyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(4-chlorophenyl)sulfanyl]acetyl}phenylcarbamate typically involves multiple steps:
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Formation of the Sulfanylacetyl Intermediate: : The initial step involves the reaction of 4-chlorothiophenol with an appropriate acetylating agent, such as acetyl chloride, in the presence of a base like pyridine. This forms the 4-chlorophenylsulfanylacetyl intermediate.
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Carbamoylation: : The intermediate is then reacted with methyl 4-aminophenylcarbamate under suitable conditions, often involving a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Methyl 4-{[(4-chlorophenyl)sulfanyl]acetyl}phenylcarbamate can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
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Reduction: : The compound can be reduced, especially at the carbamate group, potentially yielding amines or alcohols depending on the reducing agent used.
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Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-{[(4-chlorophenyl)sulfanyl]acetyl}phenylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological effects. The presence of the carbamate group suggests potential as a prodrug, where the compound is metabolized in the body to release active agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 4-{[(4-chlorophenyl)sulfanyl]acetyl}phenylcarbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfanyl and carbamate groups can form hydrogen bonds or covalent interactions with target molecules, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(4-bromophenyl)sulfanyl]acetyl}phenylcarbamate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-{[(4-methylphenyl)sulfanyl]acetyl}phenylcarbamate: Contains a methyl group instead of chlorine.
Methyl 4-{[(4-nitrophenyl)sulfanyl]acetyl}phenylcarbamate: Features a nitro group, which can significantly alter its reactivity and biological activity.
Uniqueness
Methyl 4-{[(4-chlorophenyl)sulfanyl]acetyl}phenylcarbamate is unique due to the presence of the chlorophenyl group, which can influence its electronic properties and reactivity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C16H14ClNO3S |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
methyl N-[4-[2-(4-chlorophenyl)sulfanylacetyl]phenyl]carbamate |
InChI |
InChI=1S/C16H14ClNO3S/c1-21-16(20)18-13-6-2-11(3-7-13)15(19)10-22-14-8-4-12(17)5-9-14/h2-9H,10H2,1H3,(H,18,20) |
InChI Key |
DTOKXUYRMPAQTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C(=O)CSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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